Deshydroxyethoxy Ticagrelor-d7, also referred to as AR-C 124910XX, is a deuterated derivative of Deshydroxyethoxy Ticagrelor, which is a metabolite of the antiplatelet drug Ticagrelor. This compound is primarily classified as a P2Y12 receptor antagonist, playing a crucial role in inhibiting platelet aggregation and thereby reducing the risk of thrombotic events such as myocardial infarction and stroke, particularly in patients with acute coronary syndrome or a history of myocardial infarction. The addition of deuterium in the d7 variant enhances its stability and allows for more precise tracking in pharmacokinetic studies.
Deshydroxyethoxy Ticagrelor-d7 is synthesized from Ticagrelor, which is marketed under various brand names for its therapeutic effects in cardiovascular diseases. The compound falls under the category of antiplatelet agents and is utilized in both clinical and research settings to study its pharmacological properties and effects on platelet function.
The synthesis of Deshydroxyethoxy Ticagrelor-d7 involves several steps, starting from Ticagrelor. Key steps include:
The synthesis must be optimized for scalability in industrial settings while maintaining the integrity of the compound.
Deshydroxyethoxy Ticagrelor-d7 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for Deshydroxyethoxy Ticagrelor-d7 is , with a molecular weight of approximately 487.57 g/mol. The presence of deuterium isotopes allows for enhanced stability and differentiation in analytical methods.
Deshydroxyethoxy Ticagrelor-d7 undergoes various chemical reactions, including:
These reactions can yield various derivatives depending on the reagents and conditions used, influencing its pharmacological properties.
Deshydroxyethoxy Ticagrelor-d7 primarily acts as an antagonist at the P2Y12 receptor, which is pivotal in platelet activation and aggregation. By binding to this receptor, it inhibits adenosine diphosphate-mediated platelet activation, thereby preventing aggregation. This mechanism significantly reduces the incidence of thrombotic events in susceptible patients.
Deshydroxyethoxy Ticagrelor-d7 possesses distinct physical and chemical properties:
Deshydroxyethoxy Ticagrelor-d7 has significant applications in both clinical and research contexts:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: